3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide
Description
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is a heterocyclic compound with a fused benzothieno-pyrimidine core. Its molecular formula is C₁₃H₁₇N₅O₂S (molecular weight: 307.372 g/mol), featuring a hydrazide (-NH-NH₂) substituent at the propane chain attached to the pyrimidine ring . The compound is synthesized via cyclization reactions involving ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate intermediates, followed by chlorination and hydrazine displacement . Its structural complexity and functional groups make it a candidate for pharmacological exploration, particularly in antimicrobial and anti-inflammatory applications, as inferred from analogs .
Properties
IUPAC Name |
3-(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-17-10(19)6-5-9-16-12-11(13(20)18(9)15)7-3-1-2-4-8(7)21-12/h1-6,14-15H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJILZVHWWMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide exhibit anticancer properties. For example, studies focusing on the inhibition of ornithine aminotransferase (OAT), an enzyme involved in cancer metabolism, have shown that structural analogs can selectively inhibit this enzyme. This inhibition can potentially reduce tumor growth by disrupting amino acid metabolism essential for cancer cell proliferation .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The benzothieno-pyrimidine moiety is known for its ability to interact with biological membranes and disrupt microbial cell integrity. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Inhibition of Ornithine Aminotransferase
A study investigated the synthesis of various analogs of the compound to assess their inhibitory effects on OAT. The most promising analog demonstrated a potent inhibitory effect with an IC50 value significantly lower than existing inhibitors. This suggests that the compound could be developed into a therapeutic agent for hepatocellular carcinoma .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This positions it as a potential new treatment option in the face of rising antibiotic resistance .
Mechanism of Action
The mechanism by which 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzothieno-pyrimidine derivatives exhibit variations in substituents and biological activities. Below is a comparative analysis:
Structural and Functional Group Differences
Physicochemical and Bioavailability Insights
- Solubility : The hydrazide group in the target compound improves water solubility compared to methyl- or carboxylic acid-substituted analogs (e.g., Analog 2) .
- Bioavailability : Sulfonamide-containing analogs (e.g., Analog 3) exhibit higher cell permeability due to lipophilic substituents, whereas the hydrazide group may reduce passive diffusion .
Biological Activity
The compound 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is a hydrazone derivative with potential biological activities. This article reviews its biological activity, including antioxidant and anticancer properties, supported by various research findings.
- Molecular Formula : C13H17N5O2S
- Molar Mass : 307.37 g/mol
- CAS Number : 299962-34-8
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Notable activities include:
-
Antioxidant Activity
- The compound has shown significant antioxidant properties in DPPH radical scavenging assays. Its activity was compared to that of ascorbic acid, a well-known antioxidant.
- In a study by , derivatives of similar structures exhibited antioxidant activities exceeding that of ascorbic acid by approximately 1.4 times.
-
Anticancer Activity
- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
Antioxidant Activity
The antioxidant activity of the compound was assessed using the DPPH radical scavenging method. The results are summarized in the following table:
| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| 3-(3-Amino-4-oxo...) | 78% | 1.35 times higher |
| Ascorbic Acid | 58% | Baseline |
This data indicates that the compound demonstrates a robust ability to neutralize free radicals.
Anticancer Activity
The anticancer efficacy was evaluated through cytotoxicity assays against various cancer cell lines:
| Cell Line | IC50 (µM) | Relative Efficacy |
|---|---|---|
| U-87 (Glioblastoma) | 15 | Higher sensitivity |
| MDA-MB-231 (Breast) | 25 | Lower sensitivity |
These results suggest that the compound may be particularly effective in targeting glioblastoma cells.
Case Studies
A specific case study highlighted the synthesis of similar hydrazone compounds and their biological evaluations. In this study, modifications to the hydrazone structure were shown to affect both antioxidant and anticancer activities significantly. For example, substituents on the benzothieno structure influenced lipophilicity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
